8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by bromination and carboxylation steps .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the carboxylic acid group .
Scientific Research Applications
8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-tuberculosis, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular pathways.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine derivatives with different substituents
Uniqueness: 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-6(10)8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
ZSGKVDSLDBDJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC=C(N12)C(=O)O)Br |
Origin of Product |
United States |
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